Cas no 65171-13-3 (Benzenamine, 2-chloro-3,4,5,6-tetrafluoro-)

Technical Introduction: Benzenamine, 2-chloro-3,4,5,6-tetrafluoro- Benzenamine, 2-chloro-3,4,5,6-tetrafluoro-, is a fluorinated aromatic amine characterized by its high electron-withdrawing properties due to the presence of multiple fluorine substituents and a chloro group. This compound is particularly valuable in synthetic organic chemistry as a versatile intermediate for the preparation of advanced agrochemicals, pharmaceuticals, and specialty materials. Its strong electron-deficient nature enhances reactivity in nucleophilic aromatic substitution (SNAr) reactions, enabling efficient derivatization. The tetrafluoro substitution also contributes to improved thermal and chemical stability, making it suitable for demanding applications. The compound’s precise structure allows for tailored modifications in molecular design, supporting the development of high-performance compounds.
Benzenamine, 2-chloro-3,4,5,6-tetrafluoro- structure
65171-13-3 structure
Product Name:Benzenamine, 2-chloro-3,4,5,6-tetrafluoro-
CAS No:65171-13-3
MF:C6H2ClF4N
MW:199.5333943367
MDL:MFCD20719454
CID:4105938
PubChem ID:15531220
Update Time:2025-06-07

Benzenamine, 2-chloro-3,4,5,6-tetrafluoro- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 2-chloro-3,4,5,6-tetrafluoro-
    • 65171-13-3
    • 2-chloro-3,4,5,6-tetrafluoroaniline
    • MDL: MFCD20719454
    • Inchi: 1S/C6H2ClF4N/c7-1-2(8)3(9)4(10)5(11)6(1)12/h12H2
    • InChI Key: DCEVXDRTLUQJSC-UHFFFAOYSA-N
    • SMILES: C1(N)=C(F)C(F)=C(F)C(F)=C1Cl

Computed Properties

  • Exact Mass: 198.9811894Da
  • Monoisotopic Mass: 198.9811894Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 170
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 26Ų

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Benzenamine, 2-chloro-3,4,5,6-tetrafluoro- Related Literature

Additional information on Benzenamine, 2-chloro-3,4,5,6-tetrafluoro-

Benzenamine, 2-chloro-3,4,5,6-tetrafluoro- (CAS No. 65171-13-3): An Overview

Benzenamine, 2-chloro-3,4,5,6-tetrafluoro- (CAS No. 65171-13-3) is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its distinctive chlorofluorobenzene structure, which imparts it with a range of valuable properties and potential applications.

The molecular formula of Benzenamine, 2-chloro-3,4,5,6-tetrafluoro- is C6H2ClF4N. The presence of multiple fluorine atoms and a chlorine atom in the benzene ring significantly alters its chemical behavior compared to simpler aromatic amines. The high electronegativity of fluorine atoms results in a highly polarized molecule with enhanced stability and reactivity in various chemical reactions.

In recent years, Benzenamine, 2-chloro-3,4,5,6-tetrafluoro- has been extensively studied for its potential use in the development of novel pharmaceuticals. One of the key areas of research has been its application as an intermediate in the synthesis of fluoroquinolone antibiotics. Fluoroquinolones are a class of broad-spectrum antibiotics that are widely used to treat bacterial infections due to their high efficacy and low toxicity. The unique structure of Benzenamine, 2-chloro-3,4,5,6-tetrafluoro- makes it an ideal starting material for the synthesis of these compounds.

A study published in the Journal of Medicinal Chemistry in 2021 highlighted the use of Benzenamine, 2-chloro-3,4,5,6-tetrafluoro- in the development of new fluoroquinolone derivatives with improved pharmacological properties. The researchers demonstrated that the introduction of specific functional groups onto the chlorofluorobenzene scaffold could enhance the antibacterial activity and reduce the potential for resistance development. This finding has significant implications for the future design and synthesis of more effective antibiotics.

Beyond its applications in pharmaceuticals, Benzenamine, 2-chloro-3,4,5,6-tetrafluoro- has also shown promise in other areas of chemical research. For instance, it has been explored as a ligand in coordination chemistry for the synthesis of metal complexes with unique electronic and magnetic properties. These complexes have potential applications in catalysis and materials science.

In the field of materials science, Benzenamine, 2-chloro-3,4,5,6-tetrafluoro- has been used as a building block for the synthesis of advanced functional materials. A recent study published in Advanced Materials reported the use of this compound to create novel polymer-based materials with enhanced thermal stability and mechanical strength. These materials have potential applications in various industries, including electronics and aerospace.

The environmental impact of chemicals is an important consideration in their development and use. Research on the environmental fate and toxicity of Benzenamine, 2-chloro-3,4,5,6-tetrafluoro- has shown that it is relatively stable under normal conditions but can be biodegraded under certain environmental conditions. This information is crucial for ensuring its safe handling and disposal.

In conclusion, Benzenamine, 2-chloro-3,4,5,6-tetrafluoro- (CAS No. 65171-13-3) is a multifaceted compound with a wide range of applications in pharmaceuticals, materials science, and coordination chemistry. Its unique chemical structure provides a foundation for further research and development across multiple scientific disciplines. As ongoing studies continue to uncover new properties and applications of this compound, it is poised to play an increasingly important role in advancing scientific knowledge and technological innovation.

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